![molecular formula C10H10O B092920 Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one CAS No. 15719-09-2](/img/structure/B92920.png)
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one (TDD) is a bicyclic ketone that has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. TDD is a versatile compound that exhibits unique properties, making it an attractive target for researchers.
Wirkmechanismus
The mechanism of action of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one is not fully understood. However, it is believed that Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one may exert its biological activities through the inhibition of enzymes or the modulation of signaling pathways. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has also been shown to modulate signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and physiological effects:
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one exhibits antibacterial, antifungal, and antitumor activities. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. In vivo studies have demonstrated that Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one exhibits anti-inflammatory, analgesic, and antihypertensive activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one in lab experiments include its versatility, unique properties, and potential applications in various fields. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one can be synthesized using several methods, and it can be used as a starting material for the synthesis of various natural products and bioactive compounds. However, the limitations of using Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one. Firstly, further studies are needed to elucidate the mechanism of action of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one. Secondly, the potential applications of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one in medicinal chemistry, material science, and organic synthesis should be explored further. Thirdly, the synthesis of new derivatives of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one should be investigated to improve its solubility and reduce its toxicity. Finally, the potential of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one as a scaffold for the design of new drugs should be explored further.
Synthesemethoden
The synthesis of Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been achieved through several methods, including the Diels-Alder reaction, the Birch reduction, and the Robinson annulation. The Diels-Alder reaction involves the reaction between a diene and a dienophile, resulting in the formation of a cyclohexene ring. The Birch reduction involves the reduction of an aromatic ring using sodium metal and liquid ammonia. The Robinson annulation involves the reaction between an α,β-unsaturated ketone and a cyclic ketone, leading to the formation of a bicyclic compound.
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been investigated for its antibacterial, antifungal, and antitumor properties. Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has also been studied as a potential scaffold for the design of new drugs. In material science, Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one has been used as a starting material for the synthesis of various natural products and bioactive compounds.
Eigenschaften
CAS-Nummer |
15719-09-2 |
|---|---|
Produktname |
Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one |
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
tricyclo[3.3.2.02,8]deca-6,9-dien-3-one |
InChI |
InChI=1S/C10H10O/c11-9-5-6-1-3-7-8(4-2-6)10(7)9/h1-4,6-8,10H,5H2 |
InChI-Schlüssel |
LGIUJDXRMYAWEG-UHFFFAOYSA-N |
SMILES |
C1C2C=CC3C(C3C1=O)C=C2 |
Kanonische SMILES |
C1C2C=CC3C(C3C1=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



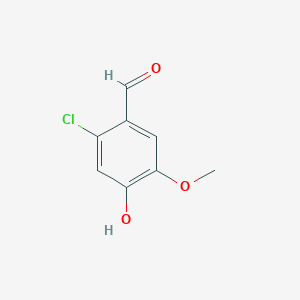
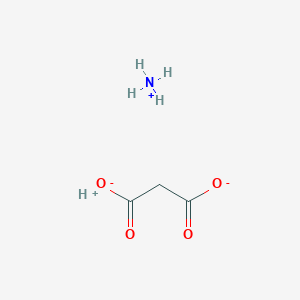
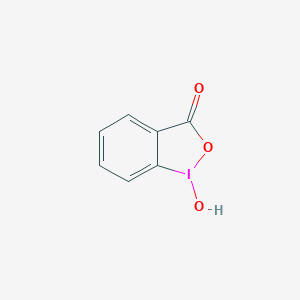
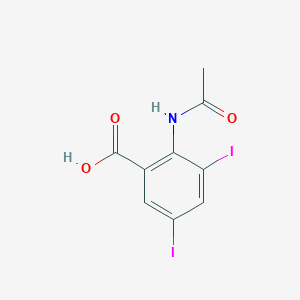


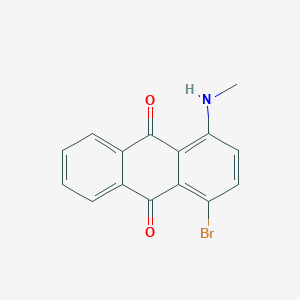
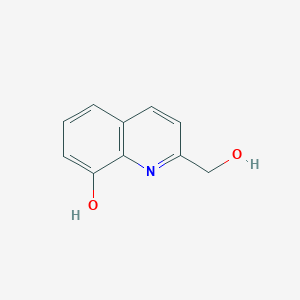

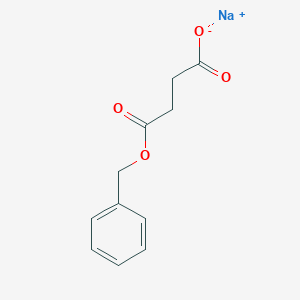

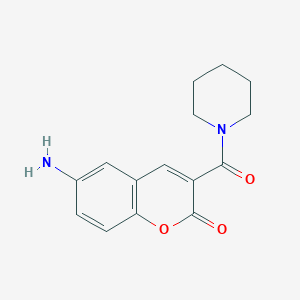
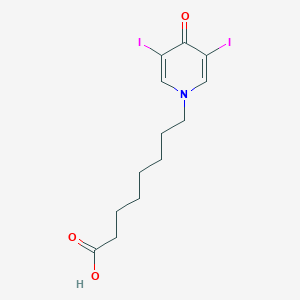
![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)